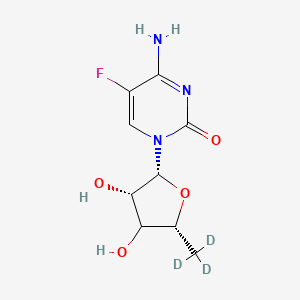

5-Fluoro-5'-deoxycytidine-d3

Description

5-Fluoro-5'-deoxycytidine-d3 is a deuterated analog of 5-fluoro-5'-deoxycytidine (5′DFCR), a key intermediate metabolite of the prodrug capecitabine. The deuterium substitution at the 5' position likely enhances metabolic stability by slowing enzymatic degradation, a common strategy to prolong drug half-life . This compound is primarily investigated for its role in cancer therapy, particularly in targeting thymidylate synthase (TS) and disrupting DNA/RNA synthesis in tumor cells .

Properties

Molecular Formula |

C9H12FN3O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |

InChI |

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5?,6+,8-/m1/s1/i1D3 |

InChI Key |

YSNABXSEHNLERR-UBBVUCLISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5’-deoxycytidine-d3 involves the incorporation of deuterium into the 5-Fluoro-5’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of 5-Fluoro-5’-deoxycytidine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for efficiency and cost-effectiveness while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-5’-deoxycytidine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Fluoro-5’-deoxycytidine-d3. These derivatives can have different biological activities and properties, making them useful for various research applications .

Scientific Research Applications

5-Fluoro-5’-deoxycytidine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-5’-deoxycytidine-d3 involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition leads to the activation of DNA damage response pathways, resulting in the suppression of tumor cell proliferation . The compound targets specific molecular pathways involved in DNA methylation and gene expression regulation, making it a valuable tool in cancer research .

Comparison with Similar Compounds

5-Fluoro-2'-Deoxyuridine (FdUrd)

- Mechanism: FdUrd is phosphorylated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent TS inhibitor, blocking thymidine synthesis and causing DNA damage .

- Kinase Affinity : Deoxycytidine kinase (dCK) phosphorylates FdUrd with a lower affinity (apparent Km for mouse dCK: ~2.0 mM) compared to natural substrates (Km for deoxycytidine: 10 µM) .

- Tumor Selectivity : FdUrd’s efficacy is reduced in Mycoplasma hyorhinis-infected cells due to inactivation by mycoplasma-encoded thymidine phosphorylase (TP) .

5-Fluorouracil (5-FU)

5-Fluoro-2'-Deoxycytidine (FdCyd)

- Tumor Selectivity: Co-administered with tetrahydrouridine (H4Urd), FdCyd shows 45–5,400× higher FdUMP levels in tumors than normal tissues, due to inhibition of cytidine deaminase in normal cells .

- DNA Incorporation : Phosphorylated to 5-fluoro-2'-deoxycytidine triphosphate (FdCTP) and incorporated into DNA, causing chain termination .

Capecitabine Metabolites (5′DFCR and 5′-DFUR)

- Activation : 5′DFCR is converted to 5′-DFUR by cytidine deaminase, then to 5-FU by TP, which is overexpressed in tumors .

- Microbial Influence : Gut microbiota (e.g., Mycoplasma) enhance 5′-DFUR activation, increasing cytotoxicity in infected cells .

Enzymatic and Binding Properties

*Inferred from non-deuterated analogs.

Cytostatic Activity and Selectivity

- 5-Fluoro-5'-Deoxycytidine-d3 : Likely retains the cytostatic profile of 5′DFCR but with prolonged stability. In Mycoplasma-infected models, prodrug activation by microbial TP may enhance efficacy .

- cis-5-F-5,6-Dihydro-6-Methoxy-Uracil : A 5-FU analog with 2–5× stronger TS inhibition than 5-FU in intact cells, demonstrating higher antiproliferative activity .

- 5-Aza-2'-Deoxycytidine (5-Aza-CdR) : A DNA methyltransferase inhibitor, distinct in mechanism but relevant for comparison; reactivates tumor suppressor genes (e.g., p16) silenced by hypermethylation .

Pharmacokinetic and Toxicity Considerations

- Deuterium Effect : Deuterium in 5-fluoro-5'-deoxycytidine-d3 may reduce systemic toxicity by slowing hepatic metabolism, a trend observed in deuterated drugs like deutetrabenazine .

- Toxicity of 5-FU: High DPD activity in normal tissues causes severe gastrointestinal and hematological toxicity due to 5-FDH2 accumulation .

- FdCyd + H4Urd: Minimizes normal tissue toxicity by sparing bone marrow and intestinal cells from FdUMP exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.